2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

Catalog No.
S1487049
CAS No.
886503-08-8
M.F
C8H4BrCl2F3O
M. Wt
323.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

CAS Number

886503-08-8

Product Name

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide

IUPAC Name

2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene

Molecular Formula

C8H4BrCl2F3O

Molecular Weight

323.92 g/mol

InChI

InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2

InChI Key

ZHLKYFQGUSHCIH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound characterized by its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological properties. The molecular formula is C₈H₄BrCl₂F₃O, and it has a molecular weight of approximately 303.9 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both bromine and trifluoromethoxy functionalities, which can enhance lipophilicity and bioactivity.

Due to the lack of specific data, it is advisable to handle 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide with caution, assuming the following potential hazards:

  • Organic halide: Aromatic halides can be irritating to the skin, eyes, and respiratory system.
  • Fluorine content: The trifluoromethoxy group poses a potential health risk. Fluoride exposure can cause dental and skeletal fluorosis [].
, including:

  • Suzuki–Miyaura Cross-Coupling Reaction: This compound serves as an important intermediate in the synthesis of biaryl compounds through the coupling of boronic acids with aryl halides.
  • Nucleophilic Substitution Reactions: The bromide moiety can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization .

The biological activity of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide has been explored in various studies. Compounds with trifluoromethyl groups often exhibit enhanced biological properties due to the unique characteristics of fluorine. This compound has shown potential as an intermediate in synthesizing biologically active molecules, particularly in the pharmaceutical industry. Its derivatives are being investigated for their efficacy against various diseases, including viral infections and cancer .

Several methods have been developed for synthesizing 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide:

  • Halogenation: The initial step typically involves halogenating a suitable precursor compound under controlled conditions to introduce chlorine atoms at the 2 and 6 positions and a bromine atom at the benzyl position.
  • Trifluoromethoxylation: The introduction of the trifluoromethoxy group can be achieved through nucleophilic substitution reactions involving trifluoromethoxide reagents .
  • Coupling Reactions: Subsequent coupling reactions can be employed to further modify the compound by attaching various functional groups or scaffolds.

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide finds applications in:

  • Pharmaceutical Synthesis: It serves as a building block for synthesizing complex pharmaceuticals.
  • Material Science: Due to its unique properties, it can be used in developing advanced materials with specific functionalities.
  • Agricultural Chemistry: It may also play a role in synthesizing agrochemicals with improved efficacy and selectivity .

Studies on interaction profiles indicate that compounds containing trifluoromethyl groups often exhibit unique interactions with biological targets due to their electronegativity and steric effects. These interactions can lead to altered binding affinities compared to non-fluorinated analogs. Further research is ongoing to elucidate these mechanisms and optimize compounds for better therapeutic outcomes .

Similar compounds include:

  • 4-(Trifluoromethyl)benzyl bromide - Lacks dichloro substituents but shares the trifluoromethyl group.
  • 2,4-Dichloro-5-(trifluoromethyl)aniline - Contains similar halogenation but varies in functional groups.
  • 2-Chloro-4-(trifluoromethoxy)aniline - Similar structure but different positioning of chlorine and absence of bromine.

Comparison Table

Compound NameKey FeaturesUnique Aspects
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromideHalogenated aromatic compound with trifluoromethoxyHigh reactivity due to multiple halogens
4-(Trifluoromethyl)benzyl bromideTrifluoromethyl group onlySimpler structure
2,4-Dichloro-5-(trifluoromethyl)anilineContains similar halogensDifferent biological activity
2-Chloro-4-(trifluoromethoxy)anilineSimilar functional groupsLacks bromine

This comparison highlights the uniqueness of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide due to its specific arrangement of halogens and functional groups, which contribute to its distinctive chemical behavior and potential applications in various fields.

XLogP3

4.9

Dates

Modify: 2023-08-15

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